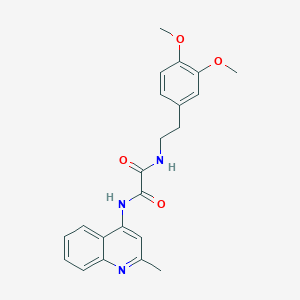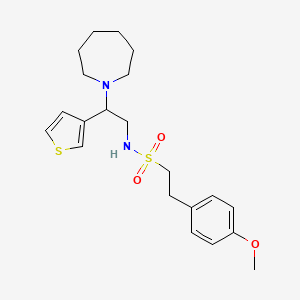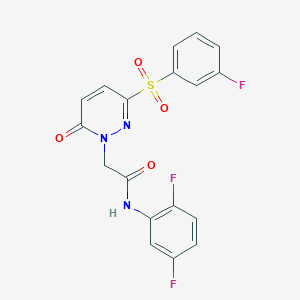
5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as PZ-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrazine derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation and Alkene Hydromethylation
PPCP has been employed in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent studies have demonstrated its utility in the formal anti-Markovnikov hydromethylation of alkenes. By pairing PPCP with a Matteson–CH₂–homologation, researchers achieved this valuable transformation. Notably, the hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, PPCP played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Boron Chemistry and Suzuki–Miyaura Coupling
Organoboron compounds, including boronic esters, serve as essential building blocks in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on boron chemistry. Pinacol boronic esters, such as PPCP, are particularly valuable due to their stability, ease of purification, and commercial availability. These features make them attractive for various chemical transformations, where the boron moiety remains in the product. However, challenges arise when removing the boron moiety at the end of a sequence. While boranes efficiently undergo protodeboronation, boronic esters typically do not. PPCP’s protodeboronation properties offer a solution to this limitation .
Hydroboration-Deboronation Strategy for Alkene Hydrogenation
PPCP contributes to the formal hydrogenation of unactivated alkenes, converting them to alkanes. This strategy involves in situ-generated catechol boronic esters and proceeds via a radical chain reaction. While limited to more expensive catechol boronic esters, this approach works well for secondary alkyl boronic esters. Researchers have successfully applied this method to achieve valuable transformations .
Indolizidine Synthesis
PPCP has found application in the synthesis of indolizidine derivatives. Protodeboronation, using a less nucleophilic reagent, led to the formation of indolizidine compounds. For instance, the indolizidine 12 was obtained in good yield and diastereoselectivity. This demonstrates PPCP’s versatility in constructing complex heterocycles .
Design and Synthesis of Enamine Nitriles
Researchers have utilized PPCP as a key precursor in the design and synthesis of novel enamine nitrile derivatives. These compounds hold promise for biological activity screening and drug discovery .
Propiedades
IUPAC Name |
5-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-2-1-11(9-18-13)15(21)19-7-3-12(4-8-19)22-14-10-16-5-6-17-14/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXLSTRBEJPFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

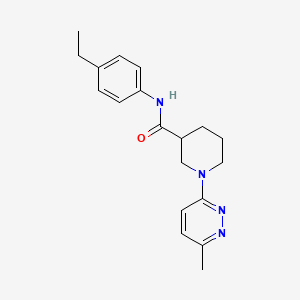
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)


![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
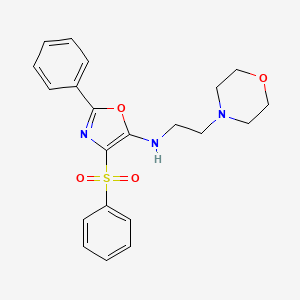
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)
